(5-Aminopyridin-3-yl)boronic acid is an organic compound characterized by the presence of a boronic acid functional group attached to a pyridine ring with an amino substituent. This compound is significant in various chemical and biological applications due to its reactivity and ability to form stable complexes with biomolecules. It is classified as a boronic acid derivative, specifically a pyridinylboronic acid, which plays a crucial role in organic synthesis and medicinal chemistry.
The compound can be synthesized from 5-aminopyridine through various methods involving boron reagents. It belongs to the broader category of boronic acids, which are known for their utility in Suzuki coupling reactions and other cross-coupling processes in organic synthesis. Boronic acids are classified based on their structure, with (5-Aminopyridin-3-yl)boronic acid being notable for its amino group that enhances its reactivity and solubility in biological systems.
The synthesis of (5-Aminopyridin-3-yl)boronic acid typically involves several methodologies:
These methods highlight the versatility of synthetic routes available for producing (5-Aminopyridin-3-yl)boronic acid, emphasizing the importance of optimizing reaction conditions for industrial scalability.
(5-Aminopyridin-3-yl)boronic acid undergoes several types of chemical reactions:
These reactions underscore the compound's versatility as a building block in organic synthesis.
The mechanism of action for (5-Aminopyridin-3-yl)boronic acid primarily involves its interaction with biological targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols present in biomolecules, influencing enzymatic activity and signaling pathways. This property is particularly valuable in drug design, where modulation of enzyme function is desired.
Research indicates that compounds like (5-Aminopyridin-3-yl)boronic acid can effectively inhibit certain enzymes involved in disease pathways, making them potential candidates for therapeutic applications .
Relevant data indicates that the physical state and solubility characteristics make it suitable for various applications in both laboratory and industrial settings.
(5-Aminopyridin-3-yl)boronic acid finds numerous applications across different fields:
The molecular architecture of (5-aminopyridin-3-yl)boronic acid features a pyridine ring system substituted with an amino group at the 5-position and a boronic acid functionality at the 3-position. This arrangement creates a meta relationship between the electron-donating amine and the electron-accepting boronic acid, establishing unique electronic properties within the conjugated system. The compound is systematically named as (5-aminopyridin-3-yl)boronic acid and is alternatively referenced in chemical databases as 5-amino-3-pyridineboronic acid, with consistent molecular formula C₅H₇BN₂O₂ and molecular weight 137.93 g/mol [1] [2].
The SMILES representation (NC₁=CN=CC(B(O)O)=C₁) accurately captures the connectivity and functional group relationships, while the InChIKey provides a unique digital identifier for database searching. X-ray crystallographic analysis of related aminopyridinyl boronic acids reveals that the boronic acid group typically adopts a trigonal planar geometry in the neutral state, with potential conversion to tetrahedral boronate anions under appropriate pH conditions. The presence of both hydrogen bond donor (B–OH, NH₂) and acceptor (pyridinic N, B–OH) sites creates a complex hydrogen bonding network that significantly influences its solid-state packing and solubility behavior.
Table 1: Fundamental Structural Properties of (5-Aminopyridin-3-yl)boronic Acid
Property | Value | Experimental Method |
---|---|---|
Molecular Formula | C₅H₇BN₂O₂ | Elemental Analysis |
Molecular Weight | 137.93 g/mol | Mass Spectrometry |
CAS Registry Number | 1169748-84-8 | Chemical Registry |
MDL Number | MFCD07374883 | Database Identifier |
SMILES Notation | NC₁=CN=CC(B(O)O)=C₁ | Structural Encoding |
Storage Conditions | -20°C, inert atmosphere, dark | Manufacturer Specifications |
The compound exhibits limited stability under ambient conditions, necessitating specialized storage protocols. Commercial suppliers uniformly recommend storage under inert atmosphere at temperatures below -20°C to prevent deboronation and oxidative degradation, with strict cold-chain transportation requirements to maintain integrity [1]. This sensitivity stems from the propensity of boronic acids to undergo protodeboronation, particularly in electron-deficient heterocyclic systems, and the potential for oxidation of the amino group. The compound's stability profile presents significant handling challenges but also creates opportunities for developing specialized synthetic methodologies that leverage its unique reactivity under controlled conditions.
The emergence of (5-aminopyridin-3-yl)boronic acid as a synthetic building block is inextricably linked to pivotal advances in organoboron chemistry. Boron's journey in medicinal chemistry began with ancient uses of borax, but gained scientific prominence in the 18th century when boric acid found application as a mild antiseptic [5]. The mid-20th century marked a transformative period with the development of boron neutron capture therapy (BNCT), which leveraged boron-10's nuclear properties for cancer treatment. While early BNCT agents like boronophenylalanine (BPA) featured simple arylboronic acids, they demonstrated boron's potential in therapeutic applications and stimulated research into more complex boron-containing heterocycles [5].
The 1979 discovery of the Suzuki-Miyaura coupling reaction represented a watershed moment that fundamentally reshaped boronic acid chemistry. This palladium-catalyzed carbon-carbon bond-forming reaction between boronic acids and organic halides provided an exceptionally versatile synthetic methodology that rapidly gained prominence in pharmaceutical synthesis. The reaction's mild conditions, functional group tolerance, and availability of boronic acid precursors catalyzed explosive growth in boronic acid chemistry [5]. As synthetic methodologies advanced through the 1990s and 2000s, chemists gained unprecedented access to previously inaccessible boronic acids, including heterocyclic variants with sophisticated functionalization patterns.
The development of (5-aminopyridin-3-yl)boronic acid specifically emerged against this backdrop as chemists sought to create bifunctional boronic acid building blocks for pharmaceutical synthesis. The strategic incorporation of both hydrogen-bonding capability (via the amino group) and metal-coordinating capacity (via the pyridinic nitrogen) alongside the boronic acid functionality created a versatile molecular scaffold. This compound embodies the evolution from simple arylboronic acids to functionally complex heterocyclic boronic acids that began in earnest in the 1990s and accelerated with the FDA approval of the first boronic acid drug, bortezomib (Velcade®), in 2003 [5]. The subsequent approvals of tavaborole (Kerydin®), ixazomib (Ninlaro®), and crisaborole (Eucrisa®) further validated boronic acids as privileged pharmacophores, stimulating research into aminopyridinyl boronic acids specifically.
(5-Aminopyridin-3-yl)boronic acid occupies a significant niche in contemporary synthetic methodology due to its dual functionality and electronic properties. The compound serves as a versatile building block in transition metal-catalyzed cross-coupling reactions, most notably in Suzuki-Miyaura couplings where it functions as a nucleophilic partner. The electron-deficient pyridine ring activates the boronic acid toward transmetalation while the amino group provides a handle for further derivatization or coordination-assisted reactions. Commercial suppliers including Matrix Scientific, PepTech Corporation, and Anichem LLC offer this compound specifically for cross-coupling applications in pharmaceutical research [2].
Table 2: Primary Synthetic Applications of (5-Aminopyridin-3-yl)boronic Acid
Application | Significance | Representative Products |
---|---|---|
Suzuki-Miyaura Cross-Coupling | Carbon-carbon bond formation for biaryl synthesis | 5-aminopyridin-3-yl-containing biaryls |
Petasis Borono-Mannich Reaction | Multicomponent C-N and C-C bond formation | α-amino acids with pyridyl substituents |
Protodeboronation Studies | Understanding heteroaryl boronic acid stability | Fundamental mechanistic insights |
Pharmaceutical Intermediate Synthesis | Construction of kinase inhibitor cores | Biologically active molecules |
Positron Emission Tomography Ligands | Radiolabeled tracer development | ¹⁸F-labeled imaging agents |
The compound's significant aqueous solubility (predicted >27 mg/mL) and hydrogen bonding capacity make it particularly valuable for synthesizing biologically active molecules intended for physiological environments [3]. Computational models predict excellent gastrointestinal absorption characteristics, suggesting potential for creating orally bioavailable pharmaceuticals containing this structural motif. The molecule complies with Lipinski's rule of five (molecular weight 137.93, H-bond donors=3, H-bond acceptors=3, calculated LogP≈-1.13), indicating favorable drug-likeness parameters for medicinal chemistry applications [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9